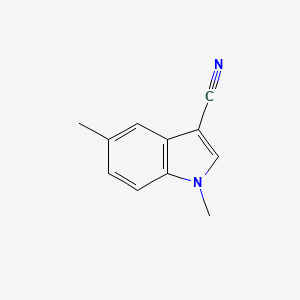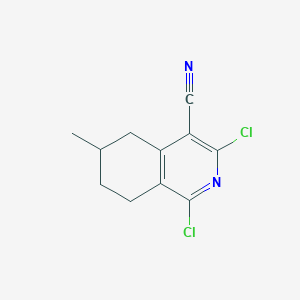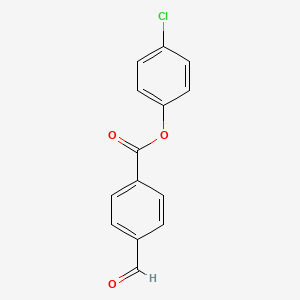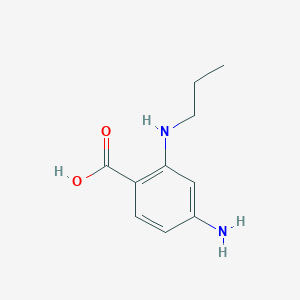
4-Amino-2-(propylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(propylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of an amino group and a propylamino group attached to a benzoic acid core. It is a derivative of para-aminobenzoic acid, which is known for its various applications in the pharmaceutical and chemical industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(propylamino)benzoic acid typically involves multiple steps, including alkylation, esterification, and further alkylation. One common method starts with 4-aminobenzoic acid as the starting material. The synthetic route is characterized by simple operations, high total yields, and mild reaction conditions .
Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid to introduce the propylamino group.
Esterification: The intermediate product is then esterified to form an ester derivative.
Final Alkylation: The ester derivative undergoes a final alkylation to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-Amino-2-(propylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or reduced forms.
Substitution: The amino and propylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
4-Amino-2-(propylamino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for local anesthetics and other therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-2-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid. This mechanism is similar to that of para-aminobenzoic acid, which is known to inhibit bacterial growth by interfering with folic acid synthesis .
類似化合物との比較
Similar Compounds
Para-aminobenzoic acid (PABA): A well-known compound with similar structural features but without the propylamino group.
4-Hydroxybenzoic acid: Another derivative of benzoic acid with a hydroxyl group instead of an amino group.
Tetracaine and Pramocaine: Local anesthetics that are structurally related to 4-Amino-2-(propylamino)benzoic acid.
Uniqueness
This compound is unique due to the presence of both an amino group and a propylamino group, which confer distinct chemical and biological properties.
特性
CAS番号 |
19714-99-9 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
4-amino-2-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h3-4,6,12H,2,5,11H2,1H3,(H,13,14) |
InChIキー |
FTXRHBGGRDCMRQ-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=C(C=CC(=C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


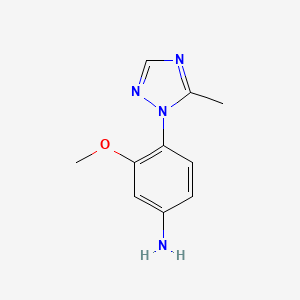
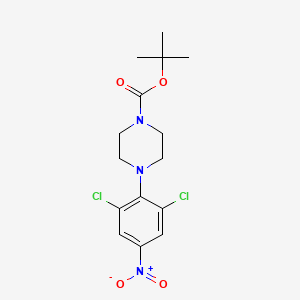


![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
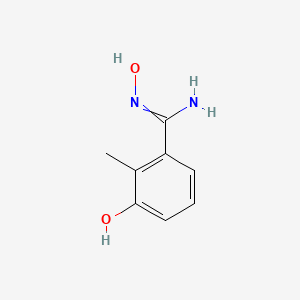
![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
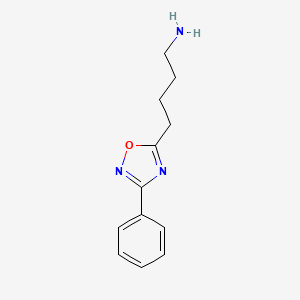
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
